2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: is a chemical compound that features a piperidine ring substituted with a pyridin-2-yloxy group and a 2,2-dimethylpropan-1-one moiety. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with pyridin-2-ol under suitable conditions to form the piperidine derivative.
Substitution Reaction: : The piperidine derivative undergoes a substitution reaction with 2,2-dimethylpropan-1-one to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Substitution reactions can be employed to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may exhibit biological activities, such as antimicrobial, antiviral, or anti-inflammatory properties.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context and the type of activity being studied.
Comparison with Similar Compounds
2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: can be compared with other similar compounds, such as:
2,2-Dimethyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
2,2-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
2,2-Dimethyl-1-(4-(pyridin-2-yl)piperidin-1-yl)propan-1-one
These compounds share similar structural features but differ in the position of the pyridinyl group, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2,2-dimethyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLYLEWIKMGBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.